Comprehensive Physicochemical Profiling and Synthetic Applications of 3-Amino-2-(2-chlorophenyl)propanoic Acid Hydrochloride
Comprehensive Physicochemical Profiling and Synthetic Applications of 3-Amino-2-(2-chlorophenyl)propanoic Acid Hydrochloride
Executive Summary
3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride (CAS: 1858251-10-1) is a highly specialized β-amino acid derivative. Structurally, it is a substituted β-phenylalanine isomer where the phenyl ring is shifted to the α-carbon (C2) relative to the carboxyl group, and functionalized with an ortho-chloro substituent. This unique architecture places it at the intersection of amino acid and phenylpropanoid chemical families[1]. In modern drug discovery, such scaffolds are critical for designing peptidomimetics with enhanced proteolytic stability and restricted conformational flexibility, making them ideal candidates for targeting complex protein-protein interactions and G-protein coupled receptors (GPCRs)[1].
Structural and Molecular Profiling
The presence of the 2-chlorophenyl group at C2 introduces significant steric bulk and an electron-withdrawing inductive effect, fundamentally altering the molecule's reactivity compared to standard aliphatic amino acids.
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Chemical Identity: 3-amino-2-(2-chlorophenyl)propanoic acid hydrochloride
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Molecular Formula: C₉H₁₁Cl₂NO₂ (Hydrochloride salt)
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Molecular Weight: 236.09 g/mol (Base: 199.63 g/mol )
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Stereochemistry: The C2 carbon is a chiral center, yielding (R) and (S) enantiomers. The ortho-chloro substitution restricts bond rotation around the C2-aryl bond, potentially leading to stable, rigid conformers that are highly valuable in structure-based drug design (SBDD).
Physicochemical Properties
Understanding the solid-state and solution-phase behavior of this compound is essential for formulation, handling, and synthetic planning. The data below synthesizes the core physical properties based on structural predictions and established behaviors of analogous tropic acid amine derivatives[2].
Table 1: Summary of Quantitative Physicochemical Data
| Property | Value/Description | Causality / Relevance |
| Appearance | White to off-white crystalline powder | Typical solid-state form of amino acid hydrochloride salts, ensuring shelf stability[2]. |
| Aqueous Solubility | > 50 mg/mL (at 25°C) | The HCl salt formation disrupts the zwitterionic crystal lattice, drastically increasing hydration and polar solvent solubility[3]. |
| pKa₁ (Carboxyl) | ~ 3.2 - 3.4 (Predicted) | Lower than standard aliphatic carboxylic acids due to the strong electron-withdrawing inductive effect of the ortho-chloro and phenyl groups[2]. |
| pKa₂ (Ammonium) | ~ 9.0 - 9.5 (Predicted) | Typical for primary aliphatic amines, slightly modulated by the adjacent beta-aryl system. |
| LogP (Free Base) | ~ 1.3 | Moderate lipophilicity, ideal for crossing biological membranes when incorporated into larger drug scaffolds. |
Analytical Characterization Workflows
To ensure high scientific integrity, the characterization of this compound requires rigorous protocols, particularly to confirm enantiomeric purity. The following methodology relies on a self-validating system to eliminate false positives in chiral analysis.
Protocol: Enantiomeric Resolution and Validation via Chiral HPLC
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Sample Preparation: Dissolve 1 mg of the racemic standard in 1 mL of mobile phase (Hexane/Isopropanol 80:20 with 0.1% Diethylamine). Causality: The addition of DEA is critical; it suppresses peak tailing by neutralizing residual acidic silanol interactions on the stationary phase, ensuring sharp, integrable peaks.
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System Suitability (Self-Validation): Inject the racemic mixture onto a Chiralpak AD-H column. Adjust the flow rate (typically 1.0 mL/min) until baseline resolution (Rs > 1.5) between the (R) and (S) peaks is achieved. Trustworthiness: This step establishes self-validating retention time markers. You cannot accurately assign enantiomeric excess (ee%) to an unknown sample without first proving the system can resolve the racemate.
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Sample Analysis: Inject the synthesized or purchased enantiopure sample and compare retention times against the validated racemic markers.
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Stationary Phase Selection: The AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) is selected because its aromatic rings and hydrogen-bonding sites interact differentially with the chiral center and the bulky 2-chlorophenyl group of the analyte.
Workflow for the chiral resolution and validation of 3-amino-2-(2-chlorophenyl)propanoic acid.
Mechanistic Insights: Reactivity and Derivatization
The derivatization of 3-amino-2-(2-chlorophenyl)propanoic acid (such as esterification or amide formation) is a fundamental strategy in medicinal chemistry to alter solubility, lipophilicity, and metabolic stability[3].
Protocol: Amide Coupling at the Sterically Hindered Carboxyl Group
Due to the ortho-chloro substitution on the adjacent phenyl ring, the C1 carboxyl group is highly sterically hindered. Standard coupling reagents like EDC/NHS often result in poor yields due to the slow formation of the active ester and competing hydrolysis.
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Activation & Self-Validation: Utilize HATU (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF. Self-Validation: Before adding the amine, monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 200 [M+H]⁺) and the appearance of the HOAt-active ester intermediate confirms successful activation.
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Mechanistic Causality: HATU generates an HOAt active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as an intramolecular general base to accelerate the incoming amine's attack, effectively bypassing the steric shield of the 2-chlorophenyl group.
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Coupling & Workup: Add the primary or secondary amine (1.0 eq) at 0°C, then allow to warm to room temperature. Quench with saturated NaHCO₃ to remove the acidic HOAt by-product, followed by extraction with EtOAc.
Mechanistic pathway overcoming steric hindrance during amide coupling via HATU.
Biological Relevance and Application
β-amino acids are highly prized in drug development because they are generally unrecognized by native mammalian proteases, granting them high metabolic stability. Incorporating into a peptide sequence creates a peptidomimetic with an extended in vivo half-life[1]. Furthermore, the specific geometry dictated by the 2-chlorophenyl group at the α-position forces the peptide backbone into distinct secondary structures (such as β-turns). This conformational restriction can be leveraged to selectively target specific receptor pockets, making it a premium building block for next-generation therapeutics.
References
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Title: 88-3811-12 Enamine 化合物 250mg CAS No:1858251-10-1 Source: AS-1 (Axel) URL: [Link]
